molecular formula C11H13Br B144843 4-(2-Bromophenyl)-2-methyl-1-butene CAS No. 130955-17-8

4-(2-Bromophenyl)-2-methyl-1-butene

Cat. No.: B144843
CAS No.: 130955-17-8
M. Wt: 225.12 g/mol
InChI Key: AYBPGVKOKLIVNY-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-methyl-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Reactions and Synthesis

4-(2-Bromophenyl)-2-methyl-1-butene and its derivatives are primarily involved in chemical reactions and synthesis processes. The molecule's reactivity with π-bonds and its participation in stereo-specific addition reactions have been a subject of interest. For instance, the interaction between disilyne RSi≡SiR and cis- and trans-butenes produces cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. These reactions are significant as they proceed in a stereospecific manner, indicating potential applications in creating specific molecular structures (Kinjo et al., 2007).

Photodissociation and Radical Behavior

The photodissociation of 2-bromo-1-butene and the behavior of resulting 1-buten-2-yl radicals have been thoroughly studied. The dissociation channels of these radicals, especially under collisionless conditions, have been elucidated. This research provides insight into the reaction dynamics of C(4)H(7) radical isomers and the energetic onset of each dissociation channel, which is crucial for understanding the radical's behavior and potential applications in various fields (Miller et al., 2005).

Molecular Electronics

In molecular electronics, simple and readily accessible aryl bromides, such as 4-bromophenyl tert-butyl sulfide, serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These molecules undergo efficient synthetic transformations, indicating their potential as building blocks for advanced electronic components (Stuhr-Hansen et al., 2005).

Stereochemical Outcomes in Reactions

The stereochemical outcomes of reactions involving 4-bromoacetophenone, such as McMurry coupling, have been studied to resolve inconsistencies in earlier literature and confirm unexpected results through methods like X-ray crystallography. This research is fundamental in the field of stereochemistry and helps in predicting and controlling the outcomes of chemical reactions (Daik et al., 1998).

Mechanism of Action

The mechanism of action of “4-(2-Bromophenyl)-2-methyl-1-butene” is not clear without more context. If it’s used as a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future directions in the study of “4-(2-Bromophenyl)-2-methyl-1-butene” would depend on its applications. Bromophenyl compounds have been studied for their potential use in medicinal chemistry, polymer, and optoelectronics materials .

Properties

IUPAC Name

1-bromo-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBPGVKOKLIVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563972
Record name 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130955-17-8
Record name 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Bromophenyl)-2-methyl-1-butene
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